molecular formula C12H13NO2 B8419958 Ethyl 3-(2-cyanoethyl)benzoate

Ethyl 3-(2-cyanoethyl)benzoate

Cat. No. B8419958
M. Wt: 203.24 g/mol
InChI Key: PJXMJCFRAUMGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05700819

Procedure details

To a solution of ethyl 3-(2-cyanovinyl)benzoate (800 mg, 4.0 mmol) in methanol (30 ml) was added cautiously 10% palladium/C and the mixture was stirred at 3 atm. for 10 hours under a hydrogen atmosphere. After the mixture was filtered to remove a solid, the filtrate was evaporated to yield ethyl 3-(2-cyanoethyl)benzoate (682 mg, 84%) as a colorless oil.
Name
ethyl 3-(2-cyanovinyl)benzoate
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]=[CH:4][C:5]1[CH:6]=[C:7]([CH:13]=[CH:14][CH:15]=1)[C:8]([O:10][CH2:11][CH3:12])=[O:9])#[N:2]>CO.[Pd]>[C:1]([CH2:3][CH2:4][C:5]1[CH:6]=[C:7]([CH:13]=[CH:14][CH:15]=1)[C:8]([O:10][CH2:11][CH3:12])=[O:9])#[N:2]

Inputs

Step One
Name
ethyl 3-(2-cyanovinyl)benzoate
Quantity
800 mg
Type
reactant
Smiles
C(#N)C=CC=1C=C(C(=O)OCC)C=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 3 atm. for 10 hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove a solid
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(#N)CCC=1C=C(C(=O)OCC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 682 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.